

tert-butyl acetate CAS number and molecular weight

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Compound of Interest		
Compound Name:	Tert-butyl acetate	
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tert-Butyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl acetate (t-BuOAc), a colorless liquid with a characteristic camphor-like odor, is a versatile organic solvent and chemical intermediate.[1] Its unique properties, including its status as a volatile organic compound (VOC)-exempt solvent by the U.S. Environmental Protection Agency (EPA), have led to its widespread use in various industrial and research applications.[1] [2] This technical guide provides an in-depth overview of **tert-butyl acetate**, focusing on its chemical and physical properties, synthesis and reaction protocols, and applications, particularly those relevant to drug development and scientific research.

Core Compound Information

Identifier	Value
CAS Number	540-88-5[3]
Molecular Weight	116.16 g/mol [3]

Physicochemical Properties



A comprehensive summary of the key physical and chemical properties of **tert-butyl acetate** is presented below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₂	[3]
Appearance	Colorless liquid	[4][5]
Odor	Fruity, camphor-like	[1][4]
Boiling Point	97-98 °C	[3]
Melting Point	-113 °C	[5]
Flash Point	17 °C	[3]
Density	0.8593 g/cm3 at 25 °C	[6]
Solubility in Water	Insoluble	[3][7]
Solubility in Organic Solvents	Miscible with ethanol and ether	[2][3]
Vapor Density	4.0 (Air = 1)	[3][4]
Refractive Index	1.3853	[3]
LogP (log Kow)	1.76	[4]

Applications in Research and Drug Development

Tert-butyl acetate serves as a crucial component in various stages of pharmaceutical and chemical research. Its primary roles include:

- Solvent: Due to its moderate polarity and ability to dissolve a wide range of organic compounds, it is used as a solvent for coatings, adhesives, and in industrial cleaning.[5][6] In pharmaceutical manufacturing, high-purity grades are employed in drug synthesis processes.[8][9]
- Intermediate in Organic Synthesis: It is used as an intermediate in the production of pharmaceuticals and synthetic flavorings.[3][8]



- Protecting Group Chemistry: The tert-butyl group from tert-butyl acetate can be used as a protecting group in organic synthesis.[3]
- Reaction Media: It serves as a reaction medium for various chemical transformations, including polymerization reactions.[3][8]

Experimental Protocols

Detailed methodologies for the synthesis of **tert-butyl acetate** and its application in key organic reactions are outlined below.

Synthesis of tert-Butyl Acetate

Several methods for the laboratory-scale synthesis of **tert-butyl acetate** have been reported.

Method 1: From Acetic Anhydride and tert-Butyl Alcohol

Procedure:

- A mixture of 61.2 g of acetic anhydride and 27 g of finely pulverized calcium carbide is placed in a round-bottom flask equipped with a reflux condenser, thermometer, and mechanical stirrer.[10]
- The mixture is refluxed for 2 hours.[10]
- After cooling to 70 °C, 29.6 g of dry tert-butyl alcohol is added.[10]
- The mixture is then refluxed for 4 days.[10]
- After the reaction is complete, the mixture is cooled, and the resulting slurry is carefully added to ice for decomposition.[10]
- The **tert-butyl acetate** is purified by steam distillation.[10] The ester layer is washed with a dilute sodium carbonate solution, followed by water, and then dried over anhydrous magnesium sulfate.[10]
- Pure tert-butyl acetate is obtained by fractional distillation, yielding a product with a boiling point of 95-96.5 °C.[10]



Method 2: From Acetyl Chloride and tert-Butyl Alcohol

Procedure:

- In a 1-liter round-bottomed flask, place 12 g of magnesium powder, 37 g of tert-butyl alcohol, and 100 g of anhydrous ether.[11]
- The flask is fitted with an addition tube, a reflux condenser, and a dropping funnel.[11]
- While shaking the mixture, a solution of 55 g of acetyl chloride in 50 g of anhydrous ether is added dropwise.[11] A lively reaction with the evolution of hydrogen will occur.[11]
- The solid reaction product is cooled in an ice bath and decomposed by the addition of an icecold solution of 20 g of potassium carbonate in 250 ml of water.[11]
- The mixture is extracted three times with 35-ml portions of ether.[11]
- The combined ether extract is dried over calcium chloride and then distilled.[11]
- The ester is obtained from the fraction boiling at 85–98 °C by fractional distillation using a good column.[11] The purified ester boils at 95–97 °C.[11]

Application in the Ritter Reaction

The Ritter reaction allows for the conversion of a nitrile to an N-tert-butyl amide using a tert-butyl cation precursor. **Tert-butyl acetate** serves as a convenient and easy-to-handle source of the tert-butyl cation.[12]

General Procedure:

- A mixture of the nitrile substrate and tert-butyl acetate (2 equivalents) in acetic acid is prepared.[12]
- Sulfuric acid (1.8 equivalents) in acetic acid is slowly added to the mixture at 30 °C.[12]
- The reaction proceeds via the in-situ generation of a tert-butyl carbocation from **tert-butyl acetate**, which then reacts with the nitrile.[12]



Application in the Claisen Condensation

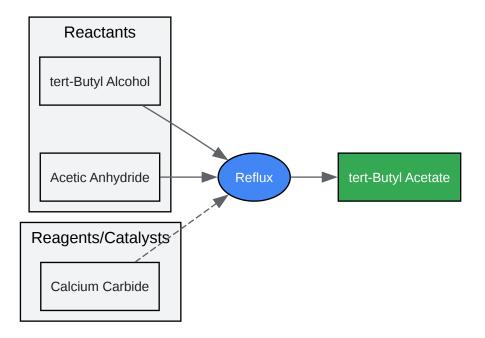
The Claisen condensation of **tert-butyl acetate** with a methyl ester is a general route for preparing complex β -ketoesters.[13]

General Procedure:

- A solution of lithium hexamethyldisilylamide (LHS) in THF is cooled to -40 °C in a fournecked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermocouple, and nitrogen inlet.[13]
- tert-Butyl acetate is added via the addition funnel.[13]
- A solution of the methyl ester in THF is cooled to 0 °C and then added slowly to the reaction mixture while maintaining the temperature below -30 °C.[13]
- The reaction requires an excess of the enolate of tert-butyl acetate to deprotonate the product and prevent side reactions.[13]

Visualized Workflows and Relationships

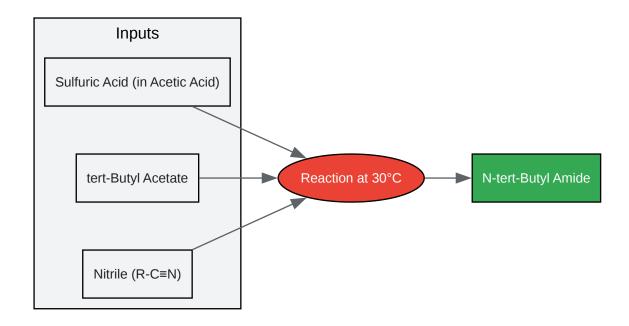
The following diagrams illustrate the synthesis of **tert-butyl acetate** and its role in the Ritter reaction.





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Caption: Synthesis of tert-butyl acetate from acetic anhydride and tert-butyl alcohol.



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Caption: Workflow for the Ritter reaction using tert-butyl acetate.

Safety and Handling

Tert-butyl acetate is a highly flammable liquid and vapor and may cause respiratory irritation, drowsiness, or dizziness.[14] Proper safety precautions are essential when handling this chemical.

- Ventilation: Use only in well-ventilated areas.[14]
- Personal Protective Equipment (PPE): Wear suitable protective equipment, including gloves and eye/face protection.[14][15]
- Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[14]
 [16] Use non-sparking tools.[16]
- Storage: Store in tightly closed containers in a cool, well-ventilated area.[16]



 Handling: Avoid breathing vapors and contact with skin and eyes.[14] Wash thoroughly after handling.[14] Ground and bond containers and receiving equipment to prevent static discharge.[14]

Conclusion

Tert-butyl acetate is a valuable solvent and reagent with a broad range of applications in industrial and research settings, including drug development. Its favorable environmental profile, coupled with its versatile chemical properties, makes it an attractive alternative to more hazardous solvents. A thorough understanding of its properties, synthesis, and reaction chemistry, as well as strict adherence to safety protocols, is crucial for its effective and safe utilization.

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